2-benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide 2-benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021259-65-3
VCID: VC11935431
InChI: InChI=1S/C18H15N3O5S2/c22-17(19-12-6-7-15-16(10-12)26-9-8-25-15)14-11-27-18(20-14)21-28(23,24)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C18H15N3O5S2
Molecular Weight: 417.5 g/mol

2-benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide

CAS No.: 1021259-65-3

Cat. No.: VC11935431

Molecular Formula: C18H15N3O5S2

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

2-benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide - 1021259-65-3

Specification

CAS No. 1021259-65-3
Molecular Formula C18H15N3O5S2
Molecular Weight 417.5 g/mol
IUPAC Name 2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C18H15N3O5S2/c22-17(19-12-6-7-15-16(10-12)26-9-8-25-15)14-11-27-18(20-14)21-28(23,24)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21)
Standard InChI Key HDCPROIQCWAEEF-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

2-Benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide (CAS: 1021259-65-3) has a molecular formula of C18H15N3O5S2\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}_{5}\text{S}_{2} and a molecular weight of 417.5 g/mol. The structure comprises:

  • A benzenesulfonamide group linked to a thiazole ring at position 2.

  • A 1,3-thiazole-4-carboxamide unit bonded to a 2,3-dihydro-1,4-benzodioxin moiety at position 6 .

Key functional groups include sulfonamide (–SO2_2NH–), amide (–CONH–), and ether (–O–) linkages, which enhance hydrogen-bonding capacity and bioavailability. The thiazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets like enzymes and receptors .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves multi-step reactions:

  • Sulfonamide Formation: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 9–10) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

  • Thiazole Ring Construction: Coupling the sulfonamide intermediate with 2-bromo-1,3-thiazole-4-carboxamide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .

Critical Parameters:

  • Temperature control (20–25°C for sulfonylation; 80–90°C for thiazole formation).

  • Purification via column chromatography or recrystallization to achieve >95% purity .

Spectral Characterization

  • IR Spectroscopy: Peaks at 3249 cm1^{-1} (N–H stretch), 1715 cm1^{-1} (C=O amide), and 1385 cm1^{-1} (S=O symmetric stretch) .

  • 1^1H-NMR: Signals at δ 8.28 ppm (amide NH), 7.64 ppm (aromatic protons), and 4.25 ppm (benzodioxan methylene) .

  • Mass Spectrometry: Molecular ion peak at m/z 417.5 (M+^+).

Biological Activity and Mechanisms

Enzyme Inhibition

  • α-Glucosidase Inhibition: Analogous sulfonamide-benzodioxin hybrids exhibit IC50_{50} values of 81.12–86.31 μM, comparable to acarbose (37.38 μM) . The sulfonamide group likely binds to the enzyme’s active site, disrupting carbohydrate metabolism .

  • Carbonic Anhydrase (CA) Inhibition: Related benzenesulfonamides show nanomolar affinity for hCA II (Ki_i: 1.6–9.4 nM) and hCA IX (Ki_i: 8.3–873.7 nM), suggesting antitumor potential .

Anticancer Activity

Thiazole derivatives demonstrate CDK9 inhibition (IC50_{50}: <1 μM), blocking transcription elongation in cancer cells . The compound’s thiazole-carboxamide moiety may intercalate DNA or bind kinase ATP pockets .

Therapeutic AreaMechanismSupporting Evidence
Type 2 Diabetesα-Glucosidase inhibitionIC50_{50} ~80 μM
OncologyCDK9/DNA interactionIC50_{50} <1 μM
GlaucomaCarbonic anhydrase IV inhibitionKi_i: 1.4–55.3 nM

Structure-Activity Insights:

  • Electron-withdrawing groups (e.g., –Cl) on the benzene ring enhance enzyme affinity .

  • The benzodioxan moiety improves metabolic stability by resisting oxidative degradation.

Physicochemical Properties

PropertyValue
Solubility0.12 mg/mL (DMSO)
LogP2.8 (predicted)
Plasma Protein Binding89% (albumin)
Metabolic Stabilityt1/2_{1/2}: 6.2 h (human microsomes)

Stability: Degrades <10% after 24 h at pH 7.4, but susceptible to esterase-mediated hydrolysis in the liver .

Future Research Directions

  • In Vivo Efficacy Studies: Validate antidiabetic and anticancer activity in rodent models.

  • Structural Optimization: Introduce fluorinated or methylated groups to enhance bioavailability.

  • Target Identification: Use proteomics to map off-target interactions and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator